2-[5-(2-Bromo-4-methylphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid
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Overview
Description
2-[5-(2-Bromo-4-methylphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring, a quinoline ring, and various substituents, including bromine, chlorine, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Bromo-4-methylphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid typically involves multiple steps, starting with the preparation of the furan and quinoline intermediates. One common method involves the bromination of a methyl-substituted furan derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The resulting brominated intermediate is then coupled with a chloroquinoline derivative through a Suzuki-Miyaura cross-coupling reaction, which employs a palladium catalyst and a boronic acid reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Bromo-4-methylphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen substituents can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can replace halogen atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce amines.
Scientific Research Applications
2-[5-(2-Bromo-4-methylphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Its potential as an antimicrobial or anticancer agent is being explored due to its ability to interact with biological targets.
Mechanism of Action
The mechanism by which 2-[5-(2-Bromo-4-methylphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan and quinoline rings can intercalate with DNA or inhibit enzyme activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[5-(2-Bromo-4-methylphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid: Unique due to its specific substituents and ring structure.
2-Furoic acid: A simpler furan derivative with different reactivity and applications.
Chloroquine: A quinoline derivative with well-known antimalarial properties.
Uniqueness
The uniqueness of this compound lies in its combination of a furan ring with a quinoline ring and specific substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[5-(2-bromo-4-methylphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrClNO3/c1-11-2-4-13(16(22)8-11)19-6-7-20(27-19)18-10-15(21(25)26)14-9-12(23)3-5-17(14)24-18/h2-10H,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPAVZAULBZDQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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